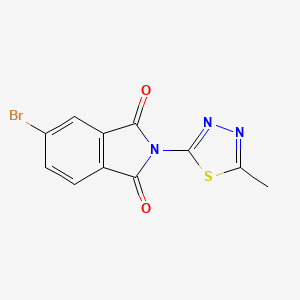
5-bromo-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-bromo-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as BRD73954, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione involves the inhibition of specific enzymes and proteins that are involved in cellular processes. The compound has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) proteins, which are involved in gene transcription and cell proliferation. By inhibiting these proteins, this compound can prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various cell types. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and inhibit viral replication in infected cells. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising therapeutic candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for scientific research. Additionally, the compound has been shown to have minimal toxicity in normal cells, allowing for safe experimentation. However, the limitations of this compound include its specificity for certain enzymes and proteins, which may limit its use in certain cell types.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective inhibitors of BET proteins, which may have increased therapeutic efficacy. Additionally, the compound can be further studied for its potential role in the treatment of other diseases such as autoimmune disorders and neurological disorders. Finally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. Further research on this compound may lead to the development of novel therapies for various diseases.
Aplicaciones Científicas De Investigación
5-bromo-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of specific enzymes and proteins that are involved in the progression of cancer, inflammation, and viral infections. In particular, this compound has been studied for its potential role in the treatment of breast cancer, leukemia, and HIV.
Propiedades
IUPAC Name |
5-bromo-2-(5-methyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2S/c1-5-13-14-11(18-5)15-9(16)7-3-2-6(12)4-8(7)10(15)17/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMGOFPAEZGEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199962 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




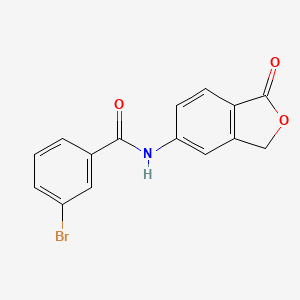
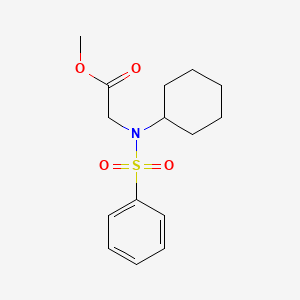
![3-[(cyclohexylamino)carbonyl]phenyl acetate](/img/structure/B4403969.png)
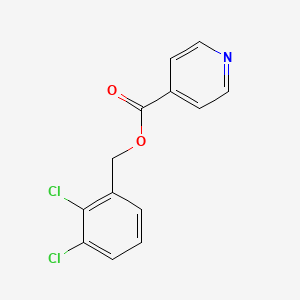
![3-{[(2,4-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403978.png)
![4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate](/img/structure/B4403979.png)
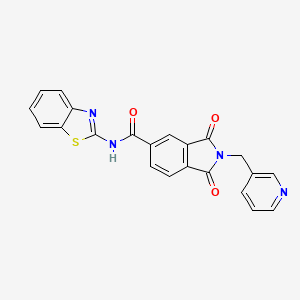
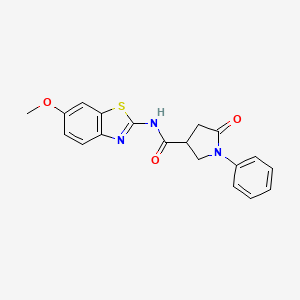
![2-chlorobenzyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4403998.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate](/img/structure/B4404007.png)
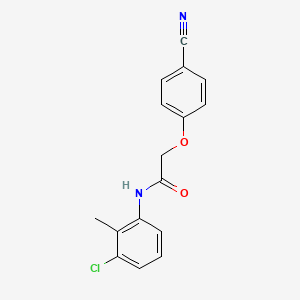
![1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4404027.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404050.png)